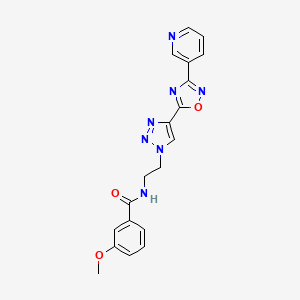
Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Starting Materials: The esterified intermediate and Lawesson’s reagent.
Reaction Conditions: The reaction is conducted under reflux in toluene, leading to the formation of the thioxochromene derivative.
Industrial Production Methods: Industrial-scale production of this compound may employ similar synthetic routes but optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be utilized to enhance efficiency and scalability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)furan-2-carboxylate typically involves multi-step organic reactions
-
Chromene Core Synthesis:
Starting Materials: 2-hydroxyacetophenone and propyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
-
Furan Ring Formation:
Starting Materials: The chromene intermediate and furan-2-carboxylic acid.
Reaction Conditions: This step involves esterification using ethyl chloroformate and a base like triethylamine in an inert atmosphere.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the chromene and furan rings can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)furan-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)furan-2-carboxylate involves interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.
Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
- Ethyl 5-(7-methoxy-6-propyl-4-oxo-4H-chromen-3-yl)furan-2-carboxylate
- Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)thiophene-2-carboxylate
Comparison:
- Structural Differences: The presence of different substituents (e.g., oxo vs. thioxo, furan vs. thiophene) affects the chemical reactivity and biological activity.
- Unique Features: Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)furan-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct properties and potential applications.
Propriétés
Numéro CAS |
889286-62-8 |
|---|---|
Formule moléculaire |
C20H20O5S |
Poids moléculaire |
372.44 |
Nom IUPAC |
ethyl 5-(7-methoxy-6-propyl-4-sulfanylidenechromen-3-yl)furan-2-carboxylate |
InChI |
InChI=1S/C20H20O5S/c1-4-6-12-9-13-18(10-17(12)22-3)24-11-14(19(13)26)15-7-8-16(25-15)20(21)23-5-2/h7-11H,4-6H2,1-3H3 |
Clé InChI |
MUAQDGNFUYAHRJ-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=C(C=C1OC)OC=C(C2=S)C3=CC=C(O3)C(=O)OCC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2766551.png)
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2766552.png)
![5-Methyl-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2766556.png)
![2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2766557.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2766558.png)
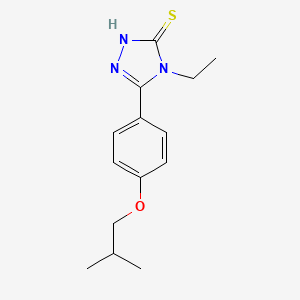
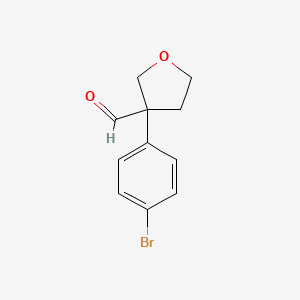

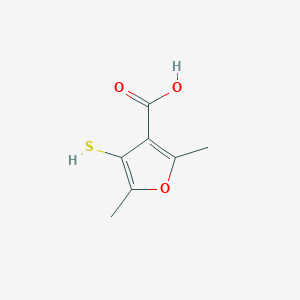
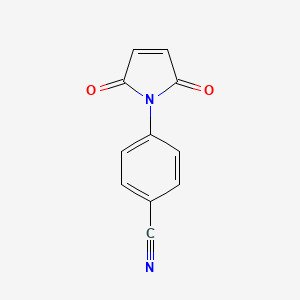
![N-[4-[(Z)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]-1,3-thiazol-2-yl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B2766569.png)
![2-(4-Bromophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2766570.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2766573.png)
